molecular formula C9H4F3NO2 B6616702 3-cyano-4-(trifluoromethyl)benzoic acid CAS No. 1048034-95-2

3-cyano-4-(trifluoromethyl)benzoic acid

Cat. No. B6616702
CAS RN: 1048034-95-2
M. Wt: 215.13 g/mol
InChI Key: BGQDDAISOZKNMR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

“3-cyano-4-(trifluoromethyl)benzoic acid” is a biochemical reagent that can be used as a biological material or organic compound for life science related research . It has a molecular formula of C9H4F3NO2, an average mass of 215.129 Da, and a monoisotopic mass of 215.019409 Da .

Scientific Research Applications

Stability and Degradation

Research into 3-cyano-4-(trifluoromethyl)benzoic acid has primarily investigated its stability and degradation under various conditions. A study conducted by Barchańska et al. (2019) employed liquid chromatography coupled with mass spectrometry (LC-MS/MS) to determine the stability of nitisinone, a compound closely related to this compound, under different experimental conditions. The study identified two major degradation products: 2-amino-4-(trifluoromethyl)benzoic acid (ATFA) and 2-nitro-4-(trifluoromethyl)benzoic acid (NTFA), both of which exhibited considerable stability, thereby shedding new light on the properties and potential risks and benefits of its medical application (Barchańska et al., 2019).

Antimicrobial and Antifungal Applications

Another significant area of research is the exploration of cyanobacterial compounds, including cyano-compounds like this compound, for their antimicrobial and antifungal properties. Swain et al. (2017) reviewed 121 cyanobacterial compounds with antimicrobial activities, highlighting the potential of these compounds against multidrug-resistant pathogenic bacteria, fungi, and mycobacteria. This review underscores the diversity of cyanobacteria as a source of compounds with antimicrobial activity, suggesting further research to determine their applicability as pharmaceuticals (Swain et al., 2017).

Regulatory and Safety Assessments

The scientific community has also focused on evaluating the safety and regulatory aspects of compounds like this compound. Zholdakova et al. (2021) conducted a review to consider the possibility of adjusting current Maximum Permissible Concentrations (MPCs) for benzoic acid and sodium benzoate in water, which are structurally related to this compound. Their analysis, based on modern literature data, aimed at correcting outdated MPCs and highlighted the need for further in-depth research to understand the toxic effects and safe levels of these compounds (Zholdakova et al., 2021).

Mechanism of Action

Target of Action

It’s known that this compound is used in pharmaceutical testing , suggesting it may interact with various biological targets.

Mode of Action

It’s known that the compound can be used in the suzuki–miyaura coupling, a widely-applied transition metal catalysed carbon–carbon bond forming reaction . This suggests that the compound may interact with its targets through the formation of carbon–carbon bonds.

Biochemical Pathways

Given its use in pharmaceutical testing and the Suzuki–Miyaura coupling , it’s likely that the compound affects various biochemical pathways.

Result of Action

Given its use in pharmaceutical testing , it’s likely that the compound has various molecular and cellular effects.

Action Environment

It’s known that the compound’s reaction temperature range in the conventional batch process is generally selected to be 273278 k , suggesting that temperature is an important environmental factor for its action.

properties

IUPAC Name

3-cyano-4-(trifluoromethyl)benzoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H4F3NO2/c10-9(11,12)7-2-1-5(8(14)15)3-6(7)4-13/h1-3H,(H,14,15)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BGQDDAISOZKNMR-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1C(=O)O)C#N)C(F)(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H4F3NO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

215.13 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.